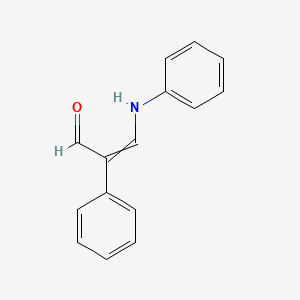![molecular formula C10H19NO B14182073 3-Propyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 870889-22-8](/img/structure/B14182073.png)
3-Propyl-8-azabicyclo[3.2.1]octan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propyl-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The molecular formula of this compound is C10H19NO, and it has a molecular weight of 169.26 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-8-azabicyclo[3.2.1]octan-3-ol typically involves the following steps :
Starting Materials: The synthesis begins with the reaction of butanedial with isopropylamine hydrochloride and acetonedicarboxylic acid in the presence of sodium acetate.
Reaction Conditions: The reaction mixture is heated to promote the formation of the bicyclic structure.
Hydrogenation: The intermediate product is then subjected to hydrogenation using an active nickel catalyst to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
3-Propyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides.
Applications De Recherche Scientifique
3-Propyl-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Propyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways . The nitrogen atom within its structure allows it to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, which may result in therapeutic effects.
Comparaison Avec Des Composés Similaires
3-Propyl-8-azabicyclo[3.2.1]octan-3-ol can be compared with other similar compounds, such as :
- 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one
- 8-Oxa-3-azabicyclo[3.2.1]octane
- 3-(5-Chloro-2-pyridinyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol
These compounds share a similar bicyclic structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific propyl group, which can influence its interaction with molecular targets and its overall pharmacological profile.
Propriétés
Numéro CAS |
870889-22-8 |
|---|---|
Formule moléculaire |
C10H19NO |
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
3-propyl-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C10H19NO/c1-2-5-10(12)6-8-3-4-9(7-10)11-8/h8-9,11-12H,2-7H2,1H3 |
Clé InChI |
KVTURBHNIIWPOH-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CC2CCC(C1)N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


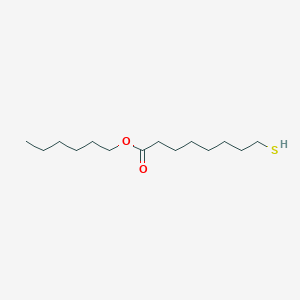
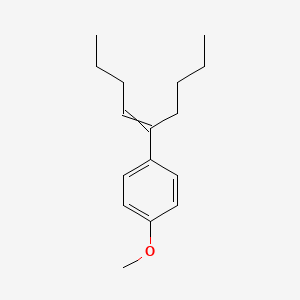
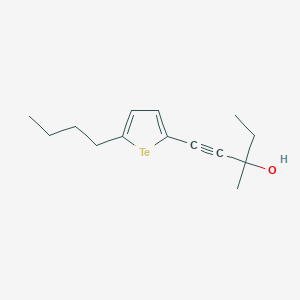
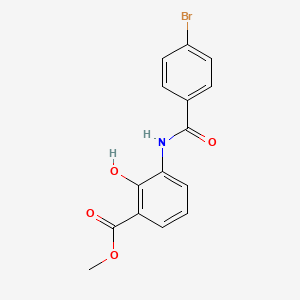
![4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol](/img/structure/B14182009.png)
![Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate](/img/structure/B14182016.png)
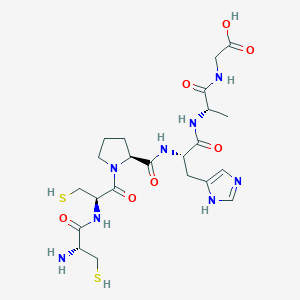
![Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl-](/img/structure/B14182033.png)
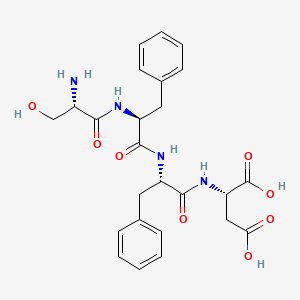
![1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14182038.png)


![2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine](/img/structure/B14182052.png)
